N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine

Description

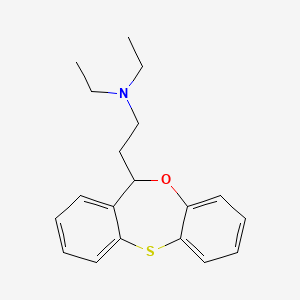

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine is a dibenzo-fused heterocyclic compound featuring a seven-membered oxathiepin ring (containing one oxygen and one sulfur atom) bridged between two benzene rings. The ethanamine side chain is substituted with diethyl groups at the nitrogen.

Properties

CAS No. |

81320-29-8 |

|---|---|

Molecular Formula |

C19H23NOS |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

2-(6H-benzo[c][1,5]benzoxathiepin-6-yl)-N,N-diethylethanamine |

InChI |

InChI=1S/C19H23NOS/c1-3-20(4-2)14-13-16-15-9-5-7-11-18(15)22-19-12-8-6-10-17(19)21-16/h5-12,16H,3-4,13-14H2,1-2H3 |

InChI Key |

MBGLBBVRZGIUDD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC1C2=CC=CC=C2SC3=CC=CC=C3O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine typically involves the following steps:

Formation of the Dibenzo Oxathiepin Ring: This step involves the cyclization of appropriate precursors to form the dibenzo oxathiepin ring system.

Introduction of the Ethanamine Group: The ethanamine group is introduced through a series of substitution reactions, where diethylamine is reacted with the dibenzo oxathiepin intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can modify the oxathiepin ring or the ethanamine group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the nitrogen or sulfur atoms.

Scientific Research Applications

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: C19H23NOS (inferred from and , adjusted for oxathiepin heteroatoms).

- SMILES : CCN(CC)CCC1C2=CC=CC=C2SC3=CC=CC=C3O1 (hypothetical, based on oxathiepin configuration).

- Predicted Physicochemical Properties: Collision cross-section (CCS) values for its dioxepin analog (C19H23NO2) are ~173.8 Ų ([M+H]+), suggesting moderate molecular size and polarity .

Comparison with Structural Analogs

Heteroatom Variations in the Central Ring

The central heterocycle’s composition critically influences electronic properties, solubility, and biological interactions.

Key Observations :

- Oxathiepin vs.

- Oxathiepin vs.

- Diazepin Derivatives: Dual nitrogen atoms in diazepins (e.g., Kinome_1673) enable diverse interactions with enzymes like kinases, suggesting distinct therapeutic targets compared to oxathiepins .

Substituent Effects on the Ethanamine Side Chain

The amine substituents modulate lipophilicity, bioavailability, and metabolic stability.

Key Observations :

- Diethyl vs. Dimethyl : Diethyl substitution increases lipophilicity (LogP ~3.5 vs. ~2.8), enhancing membrane permeability but possibly reducing aqueous solubility .

- Pharmacological Implications : Diethyl groups may prolong metabolic half-life due to steric hindrance of enzymatic degradation compared to smaller substituents.

Biological Activity

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine, also known by its CAS number 81320-29-8, is a compound with a complex molecular structure characterized by the formula C19H23NOS. Its unique dibenzo oxathiepin ring system and the presence of both nitrogen and sulfur atoms contribute to its intriguing biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a dibenzo oxathiepin ring, which is integral to its biological interactions. The molecular weight is approximately 313.46 g/mol, and it has been identified in various chemical databases including PubChem .

This compound is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems in the brain, potentially influencing mood and cognitive functions. The exact pathways remain under investigation, but initial findings indicate that it may affect serotonin and dopamine receptors, which are crucial in treating neurological disorders .

Pharmacological Effects

- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter activity, particularly in the context of depression and anxiety disorders.

- Enzyme Interaction : It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Toxicity and Safety

Research on the toxicity profile of this compound is still limited. Initial assessments indicate a moderate safety profile; however, comprehensive toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases. The results suggested a significant reduction in neuronal apoptosis when treated with this compound .

- Behavioral Assessment : In behavioral tests involving rodents, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. This indicates potential anxiolytic properties that warrant further exploration .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine | Oxygen instead of sulfur | Limited data on neuroactivity |

| Dibenzepin | Different substituents | Known antidepressant effects |

This comparison highlights the unique features of this compound that may contribute to its distinct biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.